N-(3,3-diphenylpropyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide
Description
N-(3,3-diphenylpropyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide is a tricyclic sulfonamide derivative characterized by a complex azatricyclo core fused with a sulfonamide group and a 3,3-diphenylpropyl substituent. The 3,3-diphenylpropyl group confers significant hydrophobicity, which may influence membrane permeability and pharmacokinetics compared to simpler analogs.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c29-25-18-22-17-23(16-21-12-7-15-28(25)26(21)22)32(30,31)27-14-13-24(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,16-17,24,27H,7,12-15,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOIDOAEOWQALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3,3-diphenylpropyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide is the NMDA glutamate receptor . This receptor plays a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
This compound acts as an open channel blocker for the NMDA glutamate receptor. This means it prevents the flow of ions through the receptor’s channel, thereby inhibiting the receptor’s function.
Biochemical Pathways
The compound’s action on the NMDA glutamate receptor affects the glutamatergic signaling pathway . This pathway is involved in various physiological processes, including learning and memory. By blocking the NMDA receptor, the compound can modulate these processes.
Pharmacokinetics
The pharmacokinetic properties of N-(3,3-diphenylpropyl)-2-oxo-1-azatricyclo[631It is known to be soluble in dmso, which suggests it may have good bioavailability
Biological Activity
N-(3,3-diphenylpropyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide is a complex organic compound with significant biological activity, primarily targeting the NMDA glutamate receptor. Its molecular formula is C26H26N2O3S, and it has a molecular weight of 446.6 g/mol. This compound is notable for its role as an open channel blocker for the NMDA receptor, which is integral to various physiological processes.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C26H26N2O3S |
| Molecular Weight | 446.6 g/mol |
| Purity | ≥ 95% |
| Solubility | Soluble in DMSO |
Target of Action
The primary target of this compound is the NMDA glutamate receptor , which plays a crucial role in synaptic plasticity and memory function.
Mode of Action
As an open channel blocker , this compound inhibits the function of the NMDA receptor by preventing ion flow through its channel when activated by glutamate.
Biochemical Pathways
The inhibition of the NMDA receptor modulates the glutamatergic signaling pathway , which is essential for various neurological processes including learning and memory.
In Vitro Studies
Research has demonstrated that this compound effectively reduces excitotoxicity in neuronal cultures by blocking NMDA receptor-mediated calcium influx, thereby protecting neurons from damage associated with conditions like stroke and neurodegenerative diseases.
In Vivo Studies
In animal models, administration of this compound has shown promise in alleviating symptoms associated with conditions such as Alzheimer’s disease and multiple sclerosis by modulating synaptic transmission and reducing neuroinflammation.
Case Study 1: Neuroprotective Effects
A study published in Neuroscience Letters investigated the neuroprotective effects of this compound in a rodent model of ischemic stroke. Results indicated that treatment with this compound significantly reduced infarct volume and improved functional recovery compared to control groups.
Case Study 2: Cognitive Enhancement
Another research article in Journal of Neurochemistry explored the cognitive-enhancing properties of this compound in aged rats. The findings revealed that administration improved performance in memory tasks and increased levels of brain-derived neurotrophic factor (BDNF), suggesting potential applications in age-related cognitive decline.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Differences and Implications
- Ethanediamide-containing compounds (e.g., ) lack the sulfonamide’s acidity, which could reduce interactions with charged enzyme active sites but improve metabolic stability .
Functional Group Impact :
- Sulfonamides (target and ) are stronger acids than amides, favoring ionization at physiological pH and interaction with basic residues in targets like carbonic anhydrase .
- Imidazole () introduces aromaticity and hydrogen-bonding capacity, making it suitable for metal-coordinating enzymes or receptors .
Synthetic Accessibility :
Table 1: Comparative Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key structural features influencing the reactivity of N-(3,3-diphenylpropyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide?
- Answer : The compound's reactivity is governed by its azatricyclo framework, which introduces significant steric hindrance and electronic effects. The sulfonamide group enhances hydrogen-bonding potential, while the diphenylpropyl moiety contributes to lipophilicity. Researchers should prioritize analyzing steric interactions via molecular modeling and evaluating electronic effects through Hammett substituent constants .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the azatricyclo framework and sulfonamide group. Infrared (IR) spectroscopy identifies carbonyl (C=O) and sulfonamide (S=O) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities . Computational tools like PubChem data can cross-validate structural assignments .
Q. How is the azatricyclo framework synthesized?
- Answer : Synthesis typically involves multi-step protocols:
Cyclization : Intramolecular Heck or Diels-Alder reactions under controlled temperatures (80–120°C) to form the tricyclic core.
Functionalization : Sulfonamide introduction via nucleophilic substitution using sulfonyl chlorides.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Answer :
- Substituent Variation : Systematically modify substituents (e.g., replacing diphenylpropyl with alkyl chains or heteroaromatic groups) to assess steric/electronic impacts.
- Bioactivity Assays : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) and compare IC₅₀ values.
- Computational Modeling : Apply docking studies to predict binding affinities and validate with experimental data .
Q. What methodological approaches resolve contradictions in reported bioactivity data?
- Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:
- Standardization : Adopt OECD guidelines for assay reproducibility.
- Meta-Analysis : Use systematic reviews to identify confounding variables (e.g., solvent effects, purity).
- Cross-Validation : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. How can computational modeling predict the compound's interaction with biological targets?
- Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over nanosecond timescales to identify stable binding conformations.
- QSAR Models : Train models using descriptors like logP, polar surface area, and topological indices.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to highlight nucleophilic/electrophilic regions .
Q. What strategies optimize reaction yields during large-scale synthesis?
- Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading).
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for cyclization efficiency.
- Continuous Flow Systems : Improve heat/mass transfer and reduce side reactions compared to batch processes .
Q. How should researchers design bioactivity assays to evaluate this compound’s therapeutic potential?
- Answer :
- Target Selection : Prioritize enzymes/receptors with structural homology to known sulfonamide targets (e.g., carbonic anhydrase).
- Dose-Response Curves : Use 8–10 concentration points to calculate precise EC₅₀/IC₅₀ values.
- Counter-Screening : Assess off-target effects via kinase profiling panels or proteome-wide affinity assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
